molecular formula C17H24N2O3 B173041 tert-Butyl benzyloxy(4-cyanobutyl)carbamate CAS No. 128173-50-2

tert-Butyl benzyloxy(4-cyanobutyl)carbamate

Cat. No.: B173041
CAS No.: 128173-50-2
M. Wt: 304.4 g/mol
InChI Key: PMFJIAMYWRXMHN-UHFFFAOYSA-N
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Description

tert-Butyl benzyloxy(4-cyanobutyl)carbamate is a chemical compound with the molecular formula C17H24N2O3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its use as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl benzyloxy(4-cyanobutyl)carbamate typically involves the reaction of tert-butyl chloroformate with benzyloxyamine and 4-cyanobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl benzyloxy(4-cyanobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl benzyloxy(4-cyanobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-Butyl benzyloxy(4-cyanobutyl)carbamate involves its role as a protecting group. It temporarily masks reactive functional groups in a molecule, allowing selective reactions to occur at other sites. The tert-butyl group can be removed under acidic conditions, revealing the original functional group. This selective protection and deprotection process is crucial in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyloxy carbamate
  • 4-Cyanobutyl carbamate

Uniqueness

tert-Butyl benzyloxy(4-cyanobutyl)carbamate is unique due to its combination of the tert-butyl, benzyloxy, and 4-cyanobutyl groups. This combination provides specific steric and electronic properties that make it particularly useful as a protecting group in organic synthesis. Its ability to be selectively removed under mild conditions without affecting other functional groups sets it apart from other similar compounds .

Properties

IUPAC Name

tert-butyl N-(4-cyanobutyl)-N-phenylmethoxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(20)19(13-9-5-8-12-18)21-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFJIAMYWRXMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCC#N)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443542
Record name tert-Butyl benzyloxy(4-cyanobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128173-50-2
Record name tert-Butyl benzyloxy(4-cyanobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium iodide (84 mg, 0.56 mmol) and then sodium hydride (80% oil dispersion, 0.49 g, 16.3 mmol) were added to (A) (2.68 g, 12.0 mmol) in dry DMF (40 mL). After stirring 15 min, 5-chlorovaleronitrile (1.5 mL, 13.3 mmol) was added, and the suspension heated at 80°-85° C. for 4 h under argon. After cooling, the reaction was quenched with H2O (100 mL), then extracted with ether (4×75 mL). The combined organic layers were washed with 100 mL each of 1% aqueous Na2SO3, H2O and brine and then concentrated to give 4.39 g crude product. Column chromatography with 4.5% EtOAc/CHCl3 produced 3.17 g of (B) (87% yield): NMR δ 1.5-1.75 (s+m, 13 H), 2.3 (t, 2 H), 3.4 (t, 2 H), 4.77 (s, 2 H), 7.3 (s, 5 H). Anal. Calcd for C17H24N2O3 : C, 67.08; H, 7.95; N, 9.20. Found: C, 67.19; H, 7.99; N, 9.11.
Quantity
1.5 mL
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reactant
Reaction Step One
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EtOAc CHCl3
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0 (± 1) mol
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reactant
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0.49 g
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reactant
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Quantity
2.68 g
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reactant
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Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
84 mg
Type
catalyst
Reaction Step Three
Name
Yield
87%

Synthesis routes and methods II

Procedure details

N-(tert-Butoxycarbonyl)-N-(4-cyanobutyl)-O-benzylhydroxylamine (4) was synthesized by adding sodium iodide (84 mg, 0.56 mmol) and then sodium hydride (80% oil dispersion, 0.49 g, 16.3 mmol) to O-benzyl-N-tert-butoxycarbonyl hydroxylamine (2.68 g, 12.0 mmol) in dry DMF (40 ml). After stirring for 15 minutes, 5-chlorovaleronitrile (1.5 mL, 13.3 mmol) was added and the suspension heated at 80°-85° C. for 4 hours under argon. After cooling, the reaction was quenched with H2O (100 mi), then extracted with ether (4×75 mL). The combined organic layers were washed with 100 mL each of 1% aqueous Na2SO3, H2O and brine and then concentrated to give 4.39 g crude product. Column chromatography with 4.5% EtOAc/CHCl3 produced 3.17 g of O-benzyl-N-(tert-butoxycarbonyl)-N-(4-cyanobutyl)hydroxylamine (4) (87% yield): NMR δ 1.5-1.75 (s+m, 13 H), 2.3 (t, 2 H), 3.4 (t, 2 H), 4.77 (s, 2 H), 7.3 (s, 5 H). Anal. calcd. for C17H24N2O3 : C, 67.08; H, 7.95; N, 9.20. Found: C, 67.19; H, 7.99; N, 9.11.
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
2.68 g
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl benzyloxycarbamate in anhydrous dimethylformamide were added 5 mol % of sodium iodide and portionwise 1.36 eq. of sodium hydride (60% dispersion in mineral oil). The mixture was stirred at room temperature for 15 min. before 1.05 eq. of 4-chlorovaleronitrile were added. The mixture was heated to 85° C. and stirred for 3.5 h. After cooling to room temperature the mixture was quenched with water and extracted with diethyl ether. The combined organic phases were concentrated and washed with half saturated aq. sodium thiosulfate, water and brine. The organic phase was dried over sodium sulfate, filtered and concentrated under reduced pressure. The oily residue was washed with petroleum ether and dried under high vacuum to yield Tert-butyl benzyloxy(4-cyanobutyl)carbamate as a light yellow oil.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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